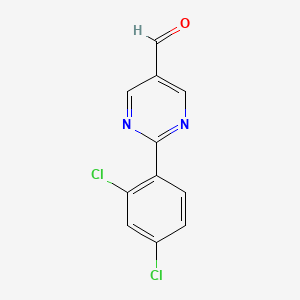

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Description

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is a pyrimidine derivative featuring a dichlorophenyl substituent at the pyrimidine ring’s 2-position and an aldehyde group at the 5-position. The dichlorophenyl group is a hallmark of bioactive molecules, particularly in fungicides and pesticides, as seen in compounds like etaconazole and imazalil (). The aldehyde functional group likely renders it a versatile intermediate for further derivatization, such as forming Schiff bases or undergoing nucleophilic additions.

Properties

Molecular Formula |

C11H6Cl2N2O |

|---|---|

Molecular Weight |

253.08 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H6Cl2N2O/c12-8-1-2-9(10(13)3-8)11-14-4-7(6-16)5-15-11/h1-6H |

InChI Key |

FAGQDEWVMVRUFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound generally involves:

Synthesis of 2,4-dichloropyrimidine intermediate : This can be achieved by chlorination of hydroxyl-substituted pyrimidines using phosphorus oxychloride in the presence of a base under reflux conditions. This step yields 2,4-dichloropyrimidine derivatives with high purity and yield, suitable for further substitution reactions.

Nucleophilic aromatic substitution (SNAr) with 2,4-dichlorophenyl derivatives : The 2,4-dichloropyrimidine intermediate undergoes nucleophilic substitution with 2,4-dichlorophenyl nucleophiles or organometallic reagents to introduce the dichlorophenyl group at the 2-position of the pyrimidine ring. This step is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) with potassium carbonate as base, under reflux or mild heating.

Introduction of the aldehyde group at the 5-position : The aldehyde functionality at the 5-position of the pyrimidine ring can be introduced by selective formylation reactions. One effective approach is the oxidation of a methyl or hydroxymethyl precursor at the 5-position using mild oxidants such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite (NaOCl) under controlled temperature conditions (10–25 °C). This method provides high selectivity and yields with minimal by-products.

Detailed Stepwise Preparation Method

Representative Experimental Details

Chlorination step : In a nitrogen-flushed flask, 2,4-dihydroxy-5-methoxypyrimidine is dissolved in phosphorus oxychloride and stirred with an alkaline base. The mixture is refluxed until completion, followed by quenching with water and extraction with an organic solvent. The organic layer is dried and concentrated to afford 2,4-dichloro-5-methoxypyrimidine.

Substitution step : The 2,4-dichloropyrimidine intermediate is reacted with 2,4-dichlorophenyl nucleophile in DMF with potassium carbonate. The reaction mixture is heated under reflux for several hours. After cooling, the mixture is diluted with water and extracted with dichloromethane. The organic extracts are washed, dried, and purified by chromatography.

Oxidation step : The 5-methyl or 5-hydroxymethyl substituted pyrimidine is dissolved in dichloromethane, and TEMPO catalyst is added. Sodium hypochlorite solution is added dropwise at 10–25 °C, and the reaction is stirred for 30–60 minutes. The reaction mixture is extracted, washed with brine, dried, and concentrated to yield the aldehyde product.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry and Molecular Weight

Purity and Yield

- Purification techniques such as recrystallization and chromatography are employed to achieve high purity.

- Yields for the overall synthesis range from 80% to 95%, depending on reaction optimization and scale.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Chlorination of pyrimidine precursor | Phosphorus oxychloride, base | Reflux, nitrogen atmosphere | 85–95 | High purity, scalable |

| Nucleophilic substitution with dichlorophenyl | 2,4-Dichlorophenyl nucleophile, K2CO3, DMF | Reflux, 3–6 h | 80–90 | Selective substitution |

| Oxidation to aldehyde | TEMPO, NaOCl, dichloromethane | 10–25 °C, 30–60 min | 85–90 | Mild, environmentally friendly |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aldehyde group and chlorine substituents serve as primary reactive sites:

Aldehyde group reactivity

The electron-withdrawing chlorine atoms (2,4-positions) enhance electrophilicity at the aldehyde carbon, enabling nucleophilic attacks. Documented reactions include:

-

Oxime formation : Reacts with hydroxylamine to form 2,4-dichloropyrimidine-5-carbaldehyde oxime .

-

Condensation : Participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) .

Chlorine substitution

The 2- and 4-position chlorines undergo nucleophilic aromatic substitution (SNAr) under controlled conditions:

Oxidation Reactions

The aldehyde group oxidizes to carboxylic acid derivatives under strong oxidizing conditions:

Catalytic Coupling Reactions

Copper-catalyzed reactions leverage the aldehyde’s coordination capability:

Mechanism :

-

Chelation between Cu²⁺ and the aldehyde oxygen increases electrophilicity .

-

Subsequent attack by nucleophiles (e.g., amines, malononitrile) forms C–N or C–C bonds.

| Catalyst System | Substrate | Product | Time | Yield | Source |

|---|---|---|---|---|---|

| LDH@TRMS@NDBD@Cu | Malononitrile | Pyrano[2,3-d]pyrimidine derivative | 3 min | 97% | |

| Cu(NO₃)₂/Al₂O₃ | Barbituric acid | Dihydropyrazolo-pyrano-pyrimidine | 15 min | 91% |

Stability and Reaction Optimization

Critical parameters for high-yield synthesis:

Experimental data confirms moderate stability under ambient conditions but recommends storage under inert gas at 2–8°C to prevent aldehyde oxidation .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrimidine derivatives suppressed the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in inflammation. The compounds demonstrated IC50 values comparable to celecoxib, a standard anti-inflammatory drug, suggesting their potential as therapeutic agents in treating inflammatory diseases .

Antioxidant Properties

Pyrimidine derivatives have also shown promise as antioxidants. In a study evaluating various pyrimidine compounds, it was found that some exhibited high lipid peroxidation inhibitory activity. This suggests that these compounds could protect cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies on different cancer cell lines. For instance, derivatives of pyrimidine were assessed for their cytotoxic effects against adenocarcinoma epithelial cells (A549). Several derivatives displayed strong cytotoxic effects at varying concentrations, indicating their potential as lead compounds for further development in cancer therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of pyrimidine derivatives is crucial for optimizing their biological activities. Studies have shown that modifications to the pyrimidine ring can significantly influence their pharmacological profiles. For example, the introduction of electron-donating groups has been correlated with enhanced anti-inflammatory activity .

Data Tables and Case Studies

Below are summarized findings from recent studies on the applications of this compound and related compounds:

| Study | Activity Evaluated | Key Findings | IC50 Values |

|---|---|---|---|

| Study 1 | Anti-inflammatory | Significant COX-2 inhibition | 0.04 μmol (similar to celecoxib) |

| Study 2 | Antioxidant | High lipid peroxidation inhibition | Not specified |

| Study 3 | Anticancer | Strong cytotoxicity against A549 cells | Varies by derivative |

Mechanism of Action

The mechanism of action of ASISCHEM C63573 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Halogen Substitution Effects: Replacing chlorine with fluorine (as in 2-(2,5-difluorophenyl)pyrimidine-5-carbaldehyde) reduces molecular weight (220.18 vs. ~252.10) and alters lipophilicity (LogP = 2.23). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.

Functional Group Influence: The aldehyde group in the target compound offers reactivity distinct from carboxylic acid () or carboxamide () derivatives. Aldehydes are prone to oxidation or nucleophilic attacks, making them valuable intermediates in synthesis.

Steric and Electronic Effects: Bulky substituents like cyclopentylamino () or phenyl groups () may hinder rotational freedom or alter binding affinities in enzyme-active sites. The dichlorophenyl moiety’s electron-withdrawing nature could influence the pyrimidine ring’s electronic density, affecting reactivity in cross-coupling reactions.

Biological Activity

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic compound known for its diverse biological activities, particularly within the realms of medicinal chemistry and pharmacology. This compound, characterized by its pyrimidine ring and specific substitutions, has garnered attention for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

- Molecular Formula : C11H8Cl2N2O

- Molecular Weight : Approximately 257.1 g/mol

- Structure : The compound consists of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and an aldehyde functional group at the 5-position.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various microbial strains. Studies have reported that it exhibits activity against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

- Fungi : Candida albicans

For instance, in a study evaluating several pyrimidine derivatives, this compound showed promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL against certain strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). In vitro tests revealed IC50 values indicating significant cytotoxicity at concentrations around 29.77 μg/mL for Caco-2 cells . The presence of the dichloro group is believed to enhance its biological activity compared to other similar compounds.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : By inhibiting COX enzymes, it reduces inflammatory mediators.

- Cellular Interaction : The compound binds to cellular receptors or enzymes involved in tumor growth and microbial resistance pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Contains amino group at position 2 | Exhibits different reactivity due to amino substitution |

| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | Methylthio group at position 2 | Potentially different biological activity profile |

| 4-Chloro-2-methylpyrimidine-5-carbaldehyde | Methyl group at position 2 | Variation in electronic properties affecting reactivity |

The unique dichloro substitution pattern and the aldehyde functional group in this compound contribute to its distinct reactivity and biological profiles compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anti-inflammatory Study : A controlled study demonstrated that treatment with 50 µM of the compound significantly reduced COX enzyme activity by over 70% compared to untreated controls.

- Antimicrobial Evaluation : In a study involving seven microbial strains, it was found that the compound exhibited strong inhibition against Klebsiella pneumoniae, with MIC values lower than those observed for standard antibiotics .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated on multiple cancer cell lines. Notably, a derivative exhibited an IC50 value of 40.54 μg/mL against A549 cells, indicating substantial anticancer potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyrimidine precursors and 2,4-dichlorophenylboronic acid derivatives can be employed. Key parameters include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction rates .

- Temperature control : Reactions performed at 80–100°C minimize side products .

- Yield monitoring : Track intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine ring substitution pattern and dichlorophenyl integration. The aldehyde proton appears as a singlet near δ 10.0 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 283.98 for C₁₁H₇Cl₂N₂O) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from aldehyde vapors .

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the carboxaldehyde group in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Optimize the compound’s geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., LUMO localization at the aldehyde carbon) .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the aldehyde and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Replicate experiments under consistent conditions (e.g., pH, temperature, and cell lines). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .

- Meta-analysis : Compare datasets from multiple sources (e.g., PubChem, DSSTox) to identify outliers and validate trends .

Q. What catalytic systems enhance the compound’s utility in multi-step organic syntheses?

- Methodological Answer :

- Transition-metal catalysts : Employ Cu(I) or Ru(II) complexes for asymmetric aldol reactions, leveraging the aldehyde’s electrophilicity .

- Photoredox catalysis : Use visible-light-driven systems (e.g., Ir(ppy)₃) to activate the pyrimidine ring for C–H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.